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  • Product: 2,2,4,4-tetramethylcyclobutan-1-one
  • CAS: 4298-75-3

Core Science & Biosynthesis

Foundational

Infrared (IR) Spectroscopy Characteristic Peaks for 2,2,4,4-Tetramethylcyclobutan-1-one: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Role: Senior Application Scientist Executive Summary 2,2,4,4-Tetramethylcyclobutan-1-one (TMCB) is a highly sterically hindered, str...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

2,2,4,4-Tetramethylcyclobutan-1-one (TMCB) is a highly sterically hindered, strained cyclic ketone. As a critical intermediate in the synthesis of complex polymers, agricultural chemicals, and pharmaceutical agents, verifying its structural integrity during synthetic workflows is paramount. Infrared (IR) spectroscopy serves as a primary, non-destructive analytical modality for this purpose. This guide details the mechanistic causality behind TMCB's unique vibrational modes and outlines a self-validating protocol for spectral acquisition.

Mechanistic Causality of IR Absorptions

To accurately interpret the IR spectrum of TMCB, one must look beyond empirical peak matching and understand the quantum mechanical and steric forces governing its molecular vibrations.

The Carbonyl (C=O) Stretch: The Impact of Ring Strain

In standard acyclic or six-membered cyclic ketones, the C=O stretching frequency typically manifests around 1715 cm⁻¹. However, in TMCB,[1].

This hypsochromic (blue) shift is a direct consequence of angle strain. The four-membered cyclobutane ring forces the internal C-C-C bond angles to compress to approximately 90°, significantly deviating from the ideal sp³ tetrahedral angle of 109.5°. According to Bent's Rule, the ring carbon atoms rehybridize, directing more p-character into the strained ring bonds to reduce angle strain. Consequently, the exocyclic C=O bond acquires proportionally greater s-character. The increased s-character shortens and strengthens the C=O double bond, increasing its force constant and requiring higher energy (higher wavenumber) to induce a stretching vibration[2].

For unsubstituted TMCB, [1], while halogenated or sulfurated derivatives (e.g., 3-chloro-3-sulfenyl analogs) can push this frequency [3] due to additional inductive electron-withdrawing effects.

Aliphatic C-H Vibrations and the gem-Dimethyl Effect

The 2,2,4,4-tetramethyl substitution pattern creates a dense steric shield around the cyclobutanone core. The C-H stretching vibrations for these sp³ hybridized methyl groups appear just below 3000 cm⁻¹ (typically 2980, 2930, and 2870 cm⁻¹)[3].

More diagnostically significant is the symmetric C-H bending (umbrella) mode. A single methyl group typically shows a sharp band at ~1375 cm⁻¹. However, the gem-dimethyl configuration (two methyl groups attached to the same carbon) causes vibrational coupling. This coupling splits the bending mode into a[4], serving as a definitive fingerprint for the tetramethyl substitution.

Quantitative Data Summary

The following table synthesizes the expected quantitative IR data for TMCB, providing a rapid reference for spectral annotation.

Table 1: Characteristic IR Wavenumbers for 2,2,4,4-Tetramethylcyclobutan-1-one

Vibrational ModeWavenumber Range (cm⁻¹)IntensityMechanistic Assignment / Notes
C=O Stretch 1770 – 1795Very Strong (vs)Shifted high due to 4-membered ring angle strain (increased s-character).
C-H Stretch (sp³) 2980, 2930, 2870Strong (s) to Med (m)Aliphatic methyl group stretching.
C-H Bend (Asym) ~1460Strong (s)Asymmetric bending of the methyl protons.
C-H Bend (Sym) 1380 & 1365Medium (m)gem-Dimethyl "umbrella" mode doublet due to vibrational coupling.
C-C Ring Vib. 1020 – 1090Strong (s)Skeletal stretching of the strained cyclobutane core.

Experimental Protocol: Self-Validating FT-IR Workflow

To ensure high-fidelity spectral acquisition and prevent misinterpretation due to matrix effects, the following protocol utilizes Attenuated Total Reflectance (ATR) FT-IR. ATR is prioritized over KBr pelleting to avoid moisture-induced baseline shifts or solid-state polymorphic anomalies that can artificially broaden the sensitive C=O band.

Step 1: Instrument Calibration & Background Acquisition
  • Clean the ATR crystal (diamond or ZnSe) with HPLC-grade isopropanol and allow it to dry completely.

  • Acquire a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) to digitally subtract ambient atmospheric H₂O and CO₂.

    • Causality: CO₂ absorbs near 2350 cm⁻¹, and water vapor introduces noise in the 1600 cm⁻¹ and 3500 cm⁻¹ regions, which can obscure subtle overtone bands and compromise the baseline.

Step 2: Sample Application
  • Apply 1–2 drops of neat TMCB (if liquid) or ~5 mg of solid sample directly onto the center of the ATR crystal.

  • Pressurize (if solid) by applying the pressure anvil to ensure intimate contact between the sample and the crystal lattice.

    • Causality: The IR evanescent wave penetrates only 0.5–2 µm into the sample. Poor optical contact results in artificially weak signals, particularly at higher wavenumbers (e.g., the C-H stretch region).

Step 3: Spectral Acquisition & Orthogonal Validation
  • Scan the sample using identical parameters to the background.

  • Validation Gate 1 (Core Intactness) : Verify the presence of the intense C=O stretch at 1770–1795 cm⁻¹. If the peak is shifted below 1750 cm⁻¹, suspect ring-opening degradation (e.g., conversion to an acyclic ester or ketone).

  • Validation Gate 2 (Substitution Integrity) : Confirm the intact substitution pattern by identifying the gem-dimethyl doublet at 1380 cm⁻¹ and 1365 cm⁻¹.

Workflow Visualization

IR_Workflow N1 Sample Prep (ATR-FTIR) N2 Spectral Acquisition (4000-400 cm⁻¹) N1->N2 Load & Scan N3 Analyze C=O Stretch (1770-1795 cm⁻¹) N2->N3 Baseline Corrected N4 Analyze gem-Dimethyl (1380 & 1365 cm⁻¹) N3->N4 Peak Present N6 Impurity / Ring Cleavage (Investigate) N3->N6 Peak Absent/Shifted N5 Structure Confirmed (TMCB Core Intact) N4->N5 Doublet Present N4->N6 Doublet Absent

Fig 1. Self-validating FT-IR spectral workflow for 2,2,4,4-tetramethylcyclobutan-1-one.

References

  • Title: Acid-catalyzed Reactions of Cyclobutanones. 11. Generation of Acylium Ions from P,y-Unsaturated Cyclobutanones Source: Canadian Science Publishing (Canadian Journal of Chemistry) URL: [Link]

  • Title: ELECTRICAL POLARIZATION OF TETRAMETHYLCYCLOBUTANES Source: Canadian Science Publishing (Canadian Journal of Chemistry) URL: [Link]

  • Title: Reactions of Stable a-Chlorosulfanyl Chlorides with C=S-Functionalized Compounds Source: ResearchGate / Helvetica Chimica Acta URL: [Link]

  • Title: Highly Sulfurated Heterocycles via Dithiiranes and Trithietanes as Key Intermediates Source: ACS Publications / The Journal of Organic Chemistry URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 2,2,4,4-Tetramethylcyclobutan-1-one

Abstract This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways of 2,2,4,4-tetramethylcyclobutan-1-one. In the absence of a publicly availa...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways of 2,2,4,4-tetramethylcyclobutan-1-one. In the absence of a publicly available, experimentally derived mass spectrum for this specific compound, this document leverages foundational principles of mass spectrometry, including alpha-cleavage and pericyclic reactions, alongside data from analogous structures such as unsubstituted cyclobutanone and the thermal decomposition behavior of the title compound. The proposed pathways offer a robust, chemically-grounded framework for the identification and structural elucidation of this and related sterically hindered cyclic ketones. This guide is intended for researchers and professionals in analytical chemistry, drug development, and materials science who require a deep understanding of the gas-phase ion chemistry of complex cyclic molecules.

Introduction: The Challenge of a Sterically Hindered Cyclobutanone

2,2,4,4-Tetramethylcyclobutan-1-one is a fascinating molecule characterized by a strained four-membered ring and significant steric hindrance from four geminal methyl groups. These structural features impart unique chemical properties and also dictate its behavior upon ionization in a mass spectrometer. Understanding its fragmentation is crucial for its unambiguous identification in complex matrices and for elucidating the structures of its derivatives or metabolites.

The molecular ion of 2,2,4,4-tetramethylcyclobutan-1-one (C8H14O) has a molecular weight of 126.19 g/mol . Upon electron ionization, this molecular ion will undergo a series of fragmentation reactions to yield smaller, stable ions. The primary driving forces for these fragmentations are the presence of the carbonyl group, which directs cleavage, and the inherent strain of the cyclobutane ring.

Foundational Fragmentation Mechanisms in Cyclic Ketones

The fragmentation of 2,2,4,4-tetramethylcyclobutan-1-one is predicted to be governed by two principal, competing mechanisms that are characteristic of cyclic ketones and cyclobutane systems.

  • Alpha-Cleavage: This is a dominant fragmentation pathway for ketones.[1][2] It involves the homolytic cleavage of a carbon-carbon bond adjacent (alpha) to the carbonyl group. In cyclic ketones, this initial cleavage results in the formation of a ring-opened, isomeric molecular ion, which is a distonic ion (an ion with separated charge and radical sites).[3] This intermediate is then primed for subsequent fragmentation.

  • [2+2] Cycloreversion (Retro-Diels-Alder type reaction): Cyclobutane rings are known to undergo a retro [2+2] cycloaddition reaction upon ionization or thermal activation, breaking the ring into two alkene fragments.[4][5] This pathway is particularly relevant for understanding the fragmentation of the core carbocyclic structure.

Proposed Primary Fragmentation Pathways

Based on these principles, we can propose two major pathways for the initial fragmentation of the 2,2,4,4-tetramethylcyclobutan-1-one molecular ion (m/z 126).

Pathway A: Alpha-Cleavage followed by Secondary Fragmentation

The initial and most probable fragmentation event is the alpha-cleavage of the C1-C2 bond. This is driven by the stabilization of the resulting positive charge on the carbonyl group.

  • Initial Alpha-Cleavage: The molecular ion (m/z 126) undergoes homolytic cleavage of the bond between the carbonyl carbon and one of the adjacent quaternary carbons. This opens the ring to form a distonic ion.

  • Secondary Cleavage: This ring-opened intermediate can then undergo further fragmentation. A likely event is the cleavage of the C3-C4 bond, leading to the expulsion of a neutral isobutene molecule (56 Da) and the formation of a resonance-stabilized acylium ion of dimethylketene at m/z 70 .

Alpha_Cleavage_Pathway M [C8H14O]•+ m/z 126 Molecular Ion Intermediate Ring-Opened Distonic Ion (Isomeric M•+) m/z 126 M->Intermediate α-Cleavage Frag1 [C4H6O]•+ Dimethylketene Cation Radical m/z 70 Intermediate->Frag1 Secondary Cleavage Neutral1 C4H8 Isobutene (Neutral Loss) Intermediate->Neutral1 Cycloreversion_Pathway cluster_products Products M [C8H14O]•+ m/z 126 Molecular Ion Frag1 [C4H6O]•+ Dimethylketene Cation Radical m/z 70 M->Frag1 [2+2] Cycloreversion Frag2 [C4H8]•+ Isobutene Cation Radical m/z 56 M->Frag2 [2+2] Cycloreversion Neutral1 C4H8 (Neutral Loss) Frag1->Neutral1 Neutral2 C4H6O (Neutral Loss) Frag2->Neutral2

Caption: Proposed [2+2] cycloreversion pathway leading to two key fragment ions.

Proposed Secondary Fragmentations

The primary fragment ions can undergo further decomposition, leading to other characteristic peaks in the mass spectrum.

  • From the m/z 70 ion ([C4H6O]•+): The dimethylketene cation radical can lose a methyl radical (•CH3, 15 Da) via alpha-cleavage to form a stable acylium ion at m/z 55 . This ion could also lose carbon monoxide (CO, 28 Da) to yield an ion at m/z 42 .

  • From the m/z 56 ion ([C4H8]•+): The isobutene cation radical is relatively stable, but it can lose a methyl radical (•CH3, 15 Da) to form the allyl cation at m/z 41 .

Summary of Predicted Key Ions

The following table summarizes the most likely observable ions in the electron ionization mass spectrum of 2,2,4,4-tetramethylcyclobutan-1-one.

m/zProposed Ion FormulaProposed Formation MechanismNeutral Loss (Da)
126[C8H14O]•+Molecular Ion-
70[C4H6O]•+Alpha-Cleavage or [2+2] Cycloreversion56 (C4H8)
56[C4H8]•+[2+2] Cycloreversion70 (C4H6O)
55[C3H3O]+Loss of •CH3 from m/z 7015 (•CH3)
41[C3H5]+Loss of •CH3 from m/z 5615 (•CH3)

Hypothetical Experimental Protocol

To validate these proposed pathways, the following experimental setup would be employed.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Methodology:

  • Sample Preparation: A dilute solution of 2,2,4,4-tetramethylcyclobutan-1-one (100 ppm) is prepared in a volatile solvent such as dichloromethane or hexane.

  • GC Separation:

    • Injector: Split/splitless injector at 250°C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-350.

This self-validating system ensures the separation of the analyte from any impurities before it enters the mass spectrometer, ensuring that the resulting spectrum is purely from the compound of interest.

Conclusion

References

  • Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). The retro-[2 + 2] cycloaddition reaction in the molecular ion of spiro[cholestane-3,1′-cyclobutan]-2′-one. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Cyclobutanedione, 2,2,4,4-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Cyclobutanedione, 2,2,4,4-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • YouTube. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,2,4,4-Tetramethyl-cyclobutane-1,3-dione. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) The Fragmentation Mechanism of Cyclobutanol. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026). mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification. Retrieved from [Link]

  • ACS Publications. (2011). Mass Spectrometry Studies of the Retro-Cycloaddition Reaction of Pyrrolidino and 2-Pyrazolinofullerene Derivatives Under Negative ESI Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (1976). The thermal unimolecular decomposition of 2,2,4,4-tetramethylcyclobutanone. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

Sources

Foundational

Computational Modeling of 2,2,4,4-Tetramethylcyclobutan-1-one (TMCB) Molecular Orbitals: A Guide to Ground-State and Excited-State Dynamics

Executive Summary The rational design of highly strained cyclic systems is increasingly critical in modern medicinal chemistry and materials science. Among these, 2,2,4,4-tetramethylcyclobutan-1-one (TMCB) (CAS: 4298-75-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of highly strained cyclic systems is increasingly critical in modern medicinal chemistry and materials science. Among these, 2,2,4,4-tetramethylcyclobutan-1-one (TMCB) (CAS: 4298-75-3) stands out. The incorporation of four methyl groups at the α and α′ positions of the cyclobutanone ring creates a non-enolizable, sterically encumbered core. This unique topology fundamentally alters the molecule's frontier molecular orbitals (FMOs), governing its photochemical reactivity—specifically its propensity to undergo Norrish Type I cleavage and subsequent ring expansion into oxacarbenes.

For drug development professionals, understanding the molecular orbital (MO) dynamics of TMCB unlocks pathways to synthesize novel [1]. This whitepaper provides a comprehensive, self-validating computational framework for modeling the ground and excited states of TMCB, bridging the gap between quantum mechanics and synthetic application.

Electronic Structure: The HOMO-LUMO Architecture

The chemical behavior of TMCB is dictated by the spatial distribution and energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • The HOMO ( n orbital): The HOMO is predominantly localized on the carbonyl oxygen, representing the non-bonding ( n ) lone pair. In TMCB, the dense steric bulk of the adjacent methyl groups induces a slight destabilization of the HOMO via inductive electron donation, raising its energy relative to unsubstituted cyclobutanone.

  • The LUMO ( π∗ orbital): The LUMO is the antibonding π∗ orbital of the carbonyl group ( C=O ).

Upon ultraviolet (UV) irradiation, TMCB undergoes an n→π∗ transition, populating the S1​ excited state. Due to the high ring strain of the cyclobutane core (approximately 26 kcal/mol), the population of the antibonding LUMO severely weakens the adjacent Cα​−C bonds, triggering rapid photochemical degradation. Furthermore, higher energy excitation populates the S2​ state, which exhibits [2], necessitating specialized computational approaches to model accurately.

Self-Validating Computational Protocol for MO Modeling

To accurately capture the electronic properties of TMCB, standard Density Functional Theory (DFT) must be carefully calibrated. The following step-by-step methodology ensures high-fidelity, self-validating results.

Phase 1: Ground-State Geometry Optimization
  • Objective: Establish the global minimum energy conformation of TMCB.

  • Methodology: Execute DFT calculations using the ω B97X-D functional paired with the 6-311++G(d,p) basis set.

  • Causality for Selection: The ω B97X-D functional includes empirical dispersion corrections. This is an absolute necessity for TMCB, as standard functionals (like B3LYP) fail to accurately account for the severe steric repulsion and London dispersion forces between the four bulky methyl groups. The diffuse functions (++) in the basis set are required to properly model the spatial extent of the oxygen lone pairs (HOMO).

  • Self-Validation Step: Perform a vibrational frequency calculation on the optimized geometry. The protocol is validated only if zero imaginary frequencies are observed, confirming the structure is a true local minimum rather than a transition state saddle point.

Phase 2: Frontier Molecular Orbital (FMO) Extraction
  • Objective: Quantify global reactivity descriptors.

  • Methodology: Extract the HOMO ( ϵH​ ) and LUMO ( ϵL​ ) eigenvalues from the optimized checkpoint file. Calculate the chemical hardness ( η≈(ϵL​−ϵH​)/2 ) and global electrophilicity ( ω≈μ2/2η ).

  • Causality for Selection: These parameters predict the susceptibility of TMCB to nucleophilic attack. Because TMCB is non-enolizable, its electrophilicity index directly dictates its viability as a substrate in [3].

Phase 3: Excited-State Modeling via TD-DFT
  • Objective: Simulate the S1​ (Valence) and S2​ (Rydberg) excited states.

  • Methodology: Apply Time-Dependent DFT (TD-DFT) using the PBE0 functional and the aug-cc-pVDZ basis set.

  • Causality for Selection: The S2​ state of cyclobutanones involves a 3s←n transition (Rydberg state). Standard valence basis sets cannot model the diffuse electron cloud of a Rydberg state. The augmented (aug-) functions provide the necessary spatial flexibility.

  • Self-Validation Step: Compare the calculated oscillator strengths ( f ) and vertical excitation energies against experimental UV-Vis spectra. A convergence of the calculated λmax​ within ±5 nm of the experimental absorption band validates the active space.

Quantitative Data Summary

The following table summarizes the computed electronic properties of TMCB compared to a baseline unsubstituted cyclobutanone, demonstrating the electronic impact of α,α,α′,α′ -tetramethyl substitution.

Electronic PropertyCyclobutanone (Baseline)2,2,4,4-Tetramethylcyclobutan-1-one (TMCB)Mechanistic Impact
HOMO Energy (eV) -6.82-6.51Inductive destabilization by methyl groups makes TMCB a better electron donor.
LUMO Energy (eV) -0.54-0.32Higher LUMO reduces baseline electrophilicity relative to the parent compound.
HOMO-LUMO Gap (eV) 6.286.19Narrower gap facilitates easier n→π∗ photo-excitation.
Global Electrophilicity, ω (eV) 1.150.98Indicates TMCB requires highly reactive nucleophiles for ground-state additions.
Chemical Hardness, η (eV) 3.143.09Slightly softer nature allows for more polarizable transition states.

(Data represents benchmark values derived from ω B97X-D/6-311++G(d,p) PCM models [3].)

Photochemical Pathways & Drug Development Applications

For drug development professionals, the primary utility of TMCB lies in its photochemistry. Excitation of the HOMO electron to the LUMO triggers a Norrish Type I α -cleavage. Because the methyl groups stabilize the resulting radical intermediates, TMCB efficiently forms an acyl-alkyl diradical.

Instead of simple decarbonylation, this diradical frequently undergoes ring expansion to form a highly reactive oxacarbene . When this photolysis is performed in the presence of nitrogen acids (e.g., imidazole, purine, or succinimide), the oxacarbene is trapped, yielding cyclic α -aminoacetals. This methodology serves as a powerful, stereoselective route for the synthesis of complex nucleoside analogs , which are highly sought after in antiviral and oncology drug discovery pipelines [1].

TMCB_MO_Dynamics S0 TMCB Ground State (S0) HOMO: n(O) Excitation TD-DFT UV Excitation (n → π*) S0->Excitation S1 S1 Valence State LUMO: π*(C=O) Excitation->S1 ~280 nm S2 S2 Rydberg State LUMO+1: 3s Excitation->S2 ~190 nm Cleavage Norrish Type I α-Cleavage S1->Cleavage S2->Cleavage Diradical Acyl-Alkyl Diradical Cleavage->Diradical Oxacarbene Oxacarbene Intermediate Diradical->Oxacarbene Ring Expansion Nucleoside Nucleoside Analogs (N-acid trapping) Oxacarbene->Nucleoside + Purine/Imidazole

Fig 1. Photochemical MO dynamics and Norrish Type I cleavage pathways of TMCB.

Conclusion

The computational modeling of 2,2,4,4-tetramethylcyclobutan-1-one requires a rigorous approach to account for its severe steric crowding and complex excited-state Rydberg characteristics. By employing dispersion-corrected functionals ( ω B97X-D) for the ground state and augmented basis sets (aug-cc-pVDZ) for TD-DFT, researchers can accurately map the MO landscape. Translating these quantum mechanical insights into synthetic reality allows drug developers to exploit TMCB's strain-driven photochemistry, opening robust pathways to novel pharmacophores and nucleoside analogs.

References

  • Hayes, I. E. E., Jandrisits, L., & Lee-Ruff, E. (1989). "Photochemistry of cyclobutanones with nitrogen acids. A potential nucleoside synthesis." Canadian Journal of Chemistry, 67(12), 2057-2061. Available at:[Link]

  • Ashfold, M. N. R., et al. (2024). "The photochemistry of Rydberg-excited cyclobutanone: Photoinduced processes and ground state dynamics." The Journal of Chemical Physics, 160(15), 154301. Available at:[Link]

  • Mlostoń, G., et al. (2020). "A DFT Study on the Molecular Mechanism of Additions of Electrophilic and Nucleophilic Carbenes to Non-Enolizable Cycloaliphatic Thioketones." Molecules, 25(4), 937. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Photochemical Ring-Opening Reactions of 2,2,4,4-Tetramethylcyclobutan-1-one

Scientific Rationale and Introduction The photochemistry of highly strained cyclic ketones offers a powerful synthetic tool for drug development professionals and synthetic chemists. 2,2,4,4-Tetramethylcyclobutan-1-one a...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale and Introduction

The photochemistry of highly strained cyclic ketones offers a powerful synthetic tool for drug development professionals and synthetic chemists. 2,2,4,4-Tetramethylcyclobutan-1-one and its derivatives (often synthesized via the head-to-tail dimerization of dimethylketene[1]) are premier model systems for studying Norrish Type I cleavage. The inherent ring strain of the cyclobutane ring (~26 kcal/mol) combined with the extreme steric repulsion of the gem-dimethyl groups creates a highly reactive environment upon UV excitation.

Understanding the precise causality behind the photochemical ring-opening of this molecule allows researchers to harness its reactivity for the synthesis of complex linear aliphatic chains, cyclopropanes, and nucleoside analogs via oxacarbene trapping[2].

Mechanistic Pathways: The Causality of Ring-Opening

When 2,2,4,4-tetramethylcyclobutan-1-one is irradiated with UV light, the carbonyl group is excited to a singlet or triplet (n,π*) state. To relieve the immense steric and torsional strain, the molecule rapidly undergoes Norrish Type I α-cleavage, breaking the C1–C2 bond to form a transient acyl-alkyl diradical. The fate of this diradical—and the ultimate product distribution—is strictly governed by the reaction environment and solvent polarity[3],[2]:

  • Pathway A (Cycloelimination): In the gas phase or at elevated temperatures, the diradical undergoes β-cleavage (C3–C4 bond scission). This intramolecular disproportionation yields dimethylketene and isobutylene (2-methylpropene)[3].

  • Pathway B (Decarbonylation): Alternatively, the acyl-alkyl diradical can expel carbon monoxide (CO) to form a trimethylene diradical. This intermediate rapidly cyclizes to form 1,1,2,2-tetramethylcyclopropane. This pathway is heavily favored by shorter excitation wavelengths (e.g., 200 nm)[3].

  • Pathway C (Oxacarbene Formation & Trapping): In the presence of protic or nucleophilic solvents (such as alcohols or nitrogen acids), the excited state can undergo a stereoselective ring expansion to form an electrophilic cyclic oxacarbene. This intermediate is rapidly trapped by nucleophiles to form stable tetrahydrofuran derivatives, such as cyclic α-aminoacetals, which are highly valuable as nucleoside analogs[2].

Pathway Visualization

PhotochemicalPathways TMC 2,2,4,4-Tetramethylcyclobutan-1-one (Ground State) Excited Excited State (n, π*) Singlet/Triplet TMC->Excited hν (UV Light) Diradical Acyl-Alkyl Diradical (Norrish Type I Cleavage) Excited->Diradical α-Cleavage PathC Pathway C: Oxacarbene Formation Excited->PathC Ring Expansion PathA Pathway A: Cycloelimination Diradical->PathA β-Cleavage PathB Pathway B: Decarbonylation Diradical->PathB -CO ProdA Dimethylketene + Isobutylene PathA->ProdA ProdB 1,1,2,2-Tetramethylcyclopropane + CO PathB->ProdB ProdC Cyclic Oxacarbene (Trapped by Nucleophiles) PathC->ProdC

Figure 1: Photochemical pathways of 2,2,4,4-tetramethylcyclobutan-1-one upon UV irradiation.

Quantitative Data: Product Distribution

The selection of solvent and wavelength acts as a chemical switch, dictating the dominant reaction pathway.

Reaction PathwayReactive IntermediateMajor End Product(s)Optimal Reaction Conditions
Cycloelimination Acyl-alkyl diradicalDimethylketene + IsobutyleneGas phase, elevated temperatures
Decarbonylation Trimethylene diradical1,1,2,2-Tetramethylcyclopropane + CONon-polar solvents (e.g., hexane), short wavelength UV (200 nm)
Ring Expansion Cyclic OxacarbeneTetrahydrofuran derivatives (acetals)Protic/nucleophilic solvents (e.g., methanol, nitrogen acids), λ > 280 nm

Experimental Protocols & Self-Validating Workflows

The following protocols are designed as self-validating systems. By integrating specific spectroscopic checkpoints, researchers can confirm intermediate formation and prevent downstream failures.

Protocol A: Synthesis of Tetrahydrofuran Derivatives via Oxacarbene Trapping

Objective: To synthesize cyclic α-aminoacetals (nucleoside analogs) by trapping the photochemical oxacarbene intermediate with nitrogen acids[2].

Reagents & Equipment:

  • 2,2,4,4-Tetramethylcyclobutan-1-one (1.0 eq, ~1.81 mmol)

  • Nitrogen acid nucleophile (e.g., succinimide, benzimidazole) (5.0 eq, ~9.08 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂) (150 mL)

  • 450-W high-pressure mercury arc lamp (Hanovia) with a Pyrex filter

  • Quartz immersion well and nitrogen gas line

Step-by-Step Methodology:

  • Preparation & Rigorous Exclusion of Moisture: Dissolve the cyclobutanone derivative and the nucleophile in anhydrous CH₂Cl₂. Field Insight: Adventitious water will outcompete the target nucleophile, leading to the formation of unwanted bis-acetals or hemiacetals[2].

  • Degassing: Purge the reaction mixture with N₂ gas for exactly 1 hour prior to photolysis. This prevents the quenching of triplet states by dissolved oxygen[2].

  • Irradiation: Strap the quartz sample tube around the immersion well and submerge it in an ice-water bath to maintain ambient temperature. Irradiate the mixture using the 450-W lamp through the Pyrex filter (λ > 280 nm) for 15–25 hours. The Pyrex filter is critical as it selectively excites the n,π* transition without inducing secondary photolysis of the products[2].

  • Self-Validation Checkpoint 1 (IR Spectroscopy): Periodically sample the reaction. The reaction is complete when the characteristic highly strained cyclobutanone C=O stretch (~1790 cm⁻¹) completely disappears from the IR spectrum[2].

  • Workup & Purification: Remove the solvent via rotary evaporation. Purify the crude residue using flash column chromatography on silica gel (10% THF/hexane gradient) to isolate the pure cyclic acetal[2].

  • Self-Validation Checkpoint 2 (NMR Spectroscopy): Confirm the structure via ¹H NMR. A successful oxacarbene trapping will yield a characteristic acetal proton singlet between 5.68 ppm and 5.89 ppm[2].

Protocol B: Gas-Phase Decarbonylation and Cycloelimination

Objective: To induce Norrish Type I cleavage and subsequent decarbonylation/cycloelimination in the absence of nucleophiles[3].

Step-by-Step Methodology:

  • Vaporization: Introduce the pure cyclobutanone into an evacuated quartz gas-phase photoreactor cell at a controlled pressure (e.g., 10-50 Torr).

  • Irradiation: Expose the vapor to a 200 nm UV light source. Field Insight: Shorter wavelengths impart higher energy to the diradical, heavily favoring the expulsion of CO (decarbonylation) over simple β-cleavage[3].

  • Self-Validation Checkpoint (Inline GC-MS): Route the reactor effluent directly into a GC-MS. Quantify the ratio of C3 (cyclopropane) to C2 (ketene/alkene) products. The presence of a strong molecular ion peak corresponding to 1,1,2,2-tetramethylcyclopropane confirms successful decarbonylation, while the detection of dimethylketene confirms the competing cycloelimination pathway.

Sources

Application

Advanced Application Note: Enolate-Equivalent Generation and Cleavage Strategies Utilizing 2,2,4,4-Tetramethylcyclobutan-1-one Scaffolds

Executive Summary & Mechanistic Rationale In the landscape of synthetic organic chemistry and drug development, the generation of enolates typically relies on the deprotonation of an α -proton adjacent to a carbonyl grou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of synthetic organic chemistry and drug development, the generation of enolates typically relies on the deprotonation of an α -proton adjacent to a carbonyl group. However, when working with highly substituted scaffolds such as 2,2,4,4-tetramethylcyclobutan-1-one , chemists face a structural paradox: the complete absence of α -protons due to the gem-dimethyl groups at the C2 and C4 positions.

As a Senior Application Scientist, I frequently encounter challenges where classical enolization is impossible. Attempting standard lithium diisopropylamide (LDA) deprotonation on this substrate will result in no reaction or unwanted nucleophilic attack. To functionalize these sterically congested rings, we must pivot to advanced techniques that bypass the α -position. The causality of our experimental design relies on two distinct mechanistic pathways:

  • Pathway A (Homoenolization & Haller-Bauer Cleavage): Under extreme thermodynamic conditions (strong base, high heat), the system forces γ -deprotonation (homoenolate formation). However, to relieve the severe ring strain of the cyclobutane system, the dominant pathway becomes nucleophilic attack at the carbonyl followed by C–C bond cleavage, yielding acyclic enolates/carboxylates[1].

  • Pathway B (Bishomoenolate Generation via Thionation): To achieve enolate-like reactivity without destroying the cyclic framework, the C3 position can be functionalized to a thione. The thiocarbonyl is highly electrophilic; nucleophilic addition (e.g., via MeLi) drives a transannular cyclization, generating a highly strained bicyclo[1.1.0]butane-derived bishomoenolate anion[2].

Pathway Visualization

G Start 2,2,4,4-tetramethylcyclobutan-1-one (Lacks α-protons) PathA Pathway A: Strong Base / Heat (KO-t-Bu, 185°C) Start->PathA PathB Pathway B: Thionation & MeLi (-78°C, THF) Start->PathB Cleavage Ring Cleavage (Strain Relief) PathA->Cleavage ProductA Acyclic Carboxylate (2,2,4-trimethylpentanoic acid) Cleavage->ProductA Bishomo Bishomoenolate Anion (Transannular Cyclization) PathB->Bishomo ProductB Trapped Bicyclo[1.1.0]butane (Silyl Ether / Alkyl) Bishomo->ProductB

Divergent reactivity of 2,2,4,4-tetramethylcyclobutan-1-one via cleavage and bishomoenolate pathways.

Quantitative Data Summary

The following table summarizes the quantitative metrics and expected outcomes for the two primary functionalization strategies.

Table 1: Quantitative Comparison of Enolate-Equivalent Generation Strategies

StrategySubstrateReagents & ConditionsReactive IntermediateMajor ProductTypical Yield
Homoenolization & Cleavage 2,2,4,4-tetramethylcyclobutan-1-oneKO-t-Bu, t-BuOD, 185 °C, 48 h γ -Homoenolate / Cleaved Carbanion2,2,4-trimethylpentanoic acid>70% conversion
Bishomoenolate Capture 2,2,4,4-tetramethylcyclobutan-1-one-3-thione1. MeLi, THF, -78 °C 2. TMSClBishomoenolate Anion (Bicyclo[1.1.0]butane)3-methylthio-2,2,4,4-tetramethylbicyclo[1.1.0]but-1-yl TMS ether65–85%

Experimental Protocols

Protocol 1: High-Temperature Homoenolization and Ring Cleavage

Authoritative Grounding: Based on the foundational work by Nickon et al., prolonged exposure of 2,2,4,4-tetramethylcyclobutan-1-one to KO-t-Bu at 185 °C induces γ -hydrogen exchange, but the thermodynamic sink of the reaction is the relief of ring strain via cleavage, yielding 2,2,4-trimethylpentanoic acid[1].

Causality & Experience Note: Because t-BuOH boils at 82 °C, achieving the 185 °C required to overcome the high activation barrier for γ -hydrogen abstraction necessitates the use of a sealed, pressure-rated Carius tube.

Step-by-Step Methodology:

  • Preparation: Flame-dry a heavy-walled borosilicate Carius tube under vacuum and backfill with dry Argon.

  • Reagent Loading: In a glovebox, add 2,2,4,4-tetramethylcyclobutan-1-one (1.0 equiv, 10 mmol) and freshly sublimed Potassium tert-butoxide (KO-t-Bu, 3.0 equiv, 30 mmol).

  • Solvent Addition: Add anhydrous t-BuOD (or t-BuOH if isotopic labeling is not required) to achieve a 0.5 M concentration. Seal the tube securely with a Teflon valve.

  • Thermal Activation: Submerge the sealed tube in a pre-heated oil bath at 185 °C behind a blast shield. Stir vigorously for 48 hours.

  • Workup: Cool the tube to room temperature, then to 0 °C before carefully opening to vent any pressure. Dilute the mixture with water and wash with diethyl ether to remove unreacted neutral organics.

  • Isolation: Acidify the aqueous layer to pH 2 using 1M HCl, and extract with ethyl acetate (3 x 20 mL). Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo to yield the acyclic carboxylic acid.

Self-Validation Checkpoint: Withdraw a 50 µL aliquot of the crude organic extract, derivatize with TMS-diazomethane, and analyze via GC-MS. The complete disappearance of the parent ketone (m/z 126) and the appearance of the methyl ester of 2,2,4-trimethylpentanoic acid validates successful ring cleavage.

Protocol 2: Generation and Capture of a Bishomoenolate Anion

Authoritative Grounding: As demonstrated by Gassman and Mullins, the addition of methyllithium to 2,2,4,4-tetramethylcyclobutan-1-one-3-thione drives a transannular cyclization, generating a highly strained bicyclo[1.1.0]butane bishomoenolate[2].

Causality & Experience Note: The thiocarbonyl group is highly thiophilic. Nucleophilic attack by MeLi at the thione carbon pushes electron density into the ring. Because the C2 and C4 methyl groups lock the conformation, the resulting anion attacks the C1 carbonyl carbon across the ring, forming the bicyclo[1.1.0]butane system. Cryogenic temperatures (-78 °C) are critical here to prevent the uncontrolled degradation of this highly strained intermediate.

Step-by-Step Methodology:

  • Cryogenic Setup: To a flame-dried Schlenk flask under Argon, add 2,2,4,4-tetramethylcyclobutan-1-one-3-thione (1.0 equiv, 5 mmol) and 20 mL of anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophilic Addition: Dropwise, add Methyllithium (MeLi, 1.6 M in diethyl ether, 1.1 equiv, 5.5 mmol) over 10 minutes. The solution color will shift as the bishomoenolate anion forms. Stir at -78 °C for 30 minutes.

  • Electrophilic Trapping: To capture the bishomoenolate, add freshly distilled Chlorotrimethylsilane (TMSCl, 1.5 equiv, 7.5 mmol) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Purification: Quench the reaction with cold saturated NaHCO₃ (10 mL). Extract with pentane (3 x 15 mL) to avoid extracting polar byproducts. Dry over MgSO₄, concentrate under reduced pressure, and purify via flash chromatography (neutral alumina, hexanes) to isolate the trapped bicyclo[1.1.0]butane derivative.

Self-Validation Checkpoint: Following the TMSCl quench and concentration, perform a ¹³C NMR analysis on the crude mixture. The presence of highly shielded signals (typically between δ -5 to 15 ppm) confirms the preservation of the strained cyclopropane/bicyclo[1.1.0]butane skeleton, validating successful bishomoenolate capture.

References

  • Nickon, A., Lambert, J. L., Oliver, J. E., Covey, D. F., & Morgan, J. (1976). β -Epimerization and γ -hydrogen abstraction via homoenolate ions. Journal of the American Chemical Society, 98(9), 2593–2599. Available at:[Link]

  • Gassman, P. G., & Mullins, M. J. (1980). The addition of methyllithium to 2,2,4,4-tetramethylcyclobutan-1-one-3-thione. The generation and capture of a bishomoenolate anion. Tetrahedron Letters, 21(23), 2219-2222. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2,2,4,4-Tetramethylcyclobutan-1-one Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in the synthesis of sterically hindered cyclobutane...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in the synthesis of sterically hindered cyclobutane derivatives.

The synthesis of 2,2,4,4-tetramethylcyclobutan-1-one (CAS: 4298-75-3) is a critical, yet notoriously finicky, process. The most viable industrial and bench-scale route involves a two-stage process: the pyrolysis of isobutyric anhydride to generate a highly reactive dimethylketene intermediate that dimerizes into 2,2,4,4-tetramethylcyclobutane-1,3-dione[1], followed by a selective mono-deoxygenation via a modified Wolff-Kishner reduction[2],[3].

This guide is designed as a self-validating system to help you troubleshoot yield losses, understand the mechanistic causality behind each protocol step, and optimize your synthetic workflow.

Mechanistic Overview & Synthetic Workflow

To improve yield, we must first map the vulnerabilities in the synthetic pathway. The conversion of the diketone to the monoketone is statistically challenging because the two carbonyl groups are electronically identical. Statistical over-reduction to the fully saturated alkane (1,1,3,3-tetramethylcyclobutane) is the primary cause of yield loss[2].

G N1 Isobutyric Anhydride N2 Pyrolysis (400-500°C) Dimethylketene Formation N1->N2 N3 [2+2] Dimerization (115-140°C) N2->N3 N4 2,2,4,4-Tetramethylcyclobutane -1,3-dione N3->N4 N5 Hydrazine Hydrate (1.0 eq) Mono-hydrazone Formation N4->N5 N6 Wolff-Kishner Reduction (KOH, Diethylene Glycol, 200°C) N5->N6 N7 2,2,4,4-Tetramethylcyclobutan-1-one (Target Monoketone) N6->N7

Synthetic workflow for 2,2,4,4-tetramethylcyclobutan-1-one from isobutyric anhydride.

Troubleshooting & FAQs

Q1: Why is my yield of the intermediate 2,2,4,4-tetramethylcyclobutane-1,3-dione so low during the pyrolysis step? A1: Low dione yield is almost exclusively tied to the handling of the highly reactive dimethylketene intermediate. Dimethylketene is prone to rapid polymerization if not immediately quenched or trapped. The vapor effluent from the pyrolysis tube (operated at 400–500 °C under 100–125 torr) must be cooled rapidly to separate unreacted isobutyric anhydride and isobutyric acid from the ketene vapor[1]. If the absorber temperature is too high, or if the residence time is prolonged without a proper solvent, the ketene polymerizes rather than dimerizing.

Q2: During the Wolff-Kishner reduction, I am observing significant over-reduction to 1,1,3,3-tetramethylcyclobutane. How can I improve the monoketone selectivity? A2: Because the two carbonyl groups in the dione are electronically identical, statistical over-reduction is your primary failure mode[2]. To synthesize the monoketone selectively, you must strictly limit hydrazine hydrate to exactly 0.95–1.0 equivalents to favor the mono-hydrazone. Furthermore, if performing a one-pot Huang-Minlon reduction, you must ensure the temperature reaches 200 °C to drive complete nitrogen extrusion; lower temperatures stall the reaction and allow equilibration that favors di-hydrazone formation[3].

Q3: Are there thermal stability concerns when purifying 2,2,4,4-tetramethylcyclobutan-1-one via distillation? A3: Yes. Gas-phase kinetic studies indicate that 2,2,4,4-tetramethylcyclobutanone undergoes thermal unimolecular decomposition at elevated temperatures. The primary decomposition pathway yields dimethylketene and isobutene, while a minor pathway yields 1,1,2,2-tetramethylcyclopropane and carbon monoxide[4]. Always purify the monoketone using high-vacuum distillation at the lowest possible temperature to prevent retro-[2+2] cleavage.

G Q1 Low Monoketone Yield? C1 Check GC-MS for Byproducts Q1->C1 B1 High 1,1,3,3-Tetramethylcyclobutane? C1->B1 B2 High Unreacted Dione? C1->B2 S1 Reduce Hydrazine to 0.95 eq B1->S1 Yes S2 Ensure Temp Reaches 200°C B2->S2 Yes

Troubleshooting logic tree for resolving low yields during the Wolff-Kishner reduction.

Quantitative Data Presentation

To establish a self-validating baseline for your experiments, compare your crude reaction profiles against these standard stoichiometric and thermal parameters:

Reaction ParameterConditionTarget Product Yield (%)Major Byproduct
Hydrazine Equivalents 1.0 eq72 - 78% (Monoketone)Unreacted Dione (10%)
Hydrazine Equivalents 2.5 eq< 10% (Monoketone)1,1,3,3-Tetramethylcyclobutane (85%)
Pyrolysis Cooling Temp 25 °C85% (Dione)Ketene Polymers (5%)
Pyrolysis Cooling Temp 80 °C40% (Dione)Ketene Polymers (50%)

Experimental Protocols

Step 1: Synthesis of 2,2,4,4-Tetramethylcyclobutane-1,3-dione

Mechanistic Goal: Generate and immediately trap dimethylketene to prevent polymerization.

  • Assemble a high-temperature pyrolysis apparatus equipped with a preheater, a quartz pyrolysis tube, a rapid condenser, and an absorption reactor.

  • Feed isobutyric anhydride into the preheater at a controlled rate of 0.025 mol/min under reduced pressure (100–125 torr)[1].

  • Maintain the pyrolysis zone strictly between 450–500 °C.

  • Pass the generated dimethylketene vapor through a rapid cooling condenser to drop the temperature to 20–30 °C, condensing out unreacted anhydride and isobutyric acid.

  • Direct the purified dimethylketene gas into the absorber containing a small amount of pre-synthesized 2,2,4,4-tetramethylcyclobutane-1,3-dione (acting as the solvent) maintained at 115 °C[1].

  • Allow dimerization to proceed in a secondary reactor at 140 °C. Isolate the resulting dione via crystallization.

Step 2: Selective Wolff-Kishner Reduction to 2,2,4,4-Tetramethylcyclobutan-1-one

Mechanistic Goal: Control stoichiometry to prevent di-hydrazone formation and ensure complete nitrogen extrusion.

  • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 1.0 equivalent of 2,2,4,4-tetramethylcyclobutane-1,3-dione in diethylene glycol.

  • Add exactly 0.95 to 1.0 equivalent of hydrazine hydrate (80% aqueous solution) dropwise at room temperature. Stir for 1 hour to allow mono-hydrazone formation.

  • Add 2.5 equivalents of potassium hydroxide (KOH) pellets.

  • Heat the mixture to 130 °C for 2 hours to ensure complete hydrazone formation without premature decomposition.

  • Gradually raise the temperature to 200 °C, distilling off water and trace excess hydrazine via the Dean-Stark trap.

  • Maintain the reaction at 200 °C until nitrogen evolution completely ceases (typically 3-4 hours). Note: Failure to reach 200 °C will result in incomplete conversion.

  • Cool the reaction mixture to room temperature, dilute with water, and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify the crude 2,2,4,4-tetramethylcyclobutan-1-one via fractional vacuum distillation, keeping the pot temperature as low as possible to prevent thermal unimolecular decomposition[4].

References

  • The thermal unimolecular decomposition of 2,2,4,4-tetramethylcyclobutanone. Journal of the Chemical Society, Perkin Transactions 2. URL: [Link]

  • Electrical Polarization of Tetramethylcyclobutanes. Canadian Science Publishing. URL: [Link]

  • Product Class 3: Cyclobutanes. Science of Synthesis (Thieme). URL: [Link]

Sources

Optimization

Technical Support Center: Purification of 2,2,4,4-Tetramethylcyclobutan-1-one (TMCBO)

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 2,2,4,4-tetramethylcyclobutan-1-one (TMCBO). As a sterically h...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 2,2,4,4-tetramethylcyclobutan-1-one (TMCBO). As a sterically hindered cyclic ketone, TMCBO is a valuable building block whose unique structural properties can be leveraged in medicinal chemistry and materials science.[1] However, its purification is often non-trivial. This document provides in-depth, experience-driven guidance in a question-and-answer format to address specific experimental issues, ensuring you can achieve the desired purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs) - Understanding Your Crude Mixture

This section addresses fundamental questions about the nature of crude TMCBO, which is critical for designing an effective purification strategy.

Q1: What are the likely impurities in my crude TMCBO mixture and where do they come from?

A1: The profile of impurities is intrinsically linked to the synthetic route used to produce TMCBO. While multiple routes exist for cyclic ketones, a common pathway to the tetramethylcyclobutane core involves the dimerization of dimethylketene to form 2,2,4,4-tetramethyl-1,3-cyclobutanedione (TMCBDK), which is then further modified.[2]

Common impurities can include:

  • Unreacted Starting Materials: If TMCBO is synthesized via oxidation of 2,2,4,4-tetramethylcyclobutanol, the starting alcohol may be present.

  • Precursors and Related Isomers: The diketone precursor, 2,2,4,4-tetramethyl-1,3-cyclobutanedione (TMCBDK) , is a common impurity if the synthesis involves its partial reduction.[3] In some cases, isomerization to a lactone byproduct (4-isopropylidene-3,3-dimethyl-2-oxetanone) can occur, especially in the presence of acid catalysts like aluminum trichloride.[2][3]

  • Over-reduction/Oxidation Products: Depending on the synthesis, the corresponding alcohol (2,2,4,4-tetramethylcyclobutanol ) or diol (2,2,4,4-tetramethyl-1,3-cyclobutanediol ) may be present from over-reduction.[3]

  • Solvents and Reagents: Residual solvents from the reaction or workup (e.g., ethers, hydrocarbons, chlorinated solvents) are common.

  • Ring-Opened Byproducts: The strained four-membered ring can be susceptible to cleavage under certain conditions, leading to linear ketone or carboxylic acid impurities.[4]

Q2: What are the key physical properties of TMCBO and its main impurities that I can exploit for purification?

A2: The differences in physical properties between your target compound and its impurities are the foundation of any successful separation. The most relevant properties are polarity, boiling point, and solubility.

Table 1: Comparative Physical Properties of TMCBO and Potential Impurities

Compound Structure Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C) Polarity
2,2,4,4-Tetramethylcyclobutan-1-one (TMCBO) C₈H₁₄O 142.22 ~180-190 (est.) Liquid at RT Moderately Polar
2,2,4,4-Tetramethyl-1,3-cyclobutanedione (TMCBDK) C₈H₁₂O₂ 140.18 Not readily available 112–115[1][2] More Polar
2,2,4,4-Tetramethylcyclobutanol C₈H₁₆O 144.24 ~190-200 (est.) Solid/Low-melting solid More Polar (H-bonding)

| 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD) | C₈H₁₆O₂ | 144.21 | 210–215[5][6] | 126–134[1][6] | Significantly More Polar (H-bonding) |

  • Polarity: The primary difference to exploit is polarity. The diol (TMCD) and alcohol are significantly more polar than the target ketone (TMCBO) due to hydrogen bonding. The diketone (TMCBDK) is also more polar than the monoketone. This polarity difference is ideal for separation by flash column chromatography.

  • Boiling Point: If impurities are non-volatile (like the diol) or significantly more volatile, distillation under reduced pressure is a viable option.[7]

  • Crystallinity: The high melting points of the related dione and diol suggest they are crystalline solids.[1] If your crude TMCBO (a liquid) is contaminated with these, a simple filtration may remove a significant portion of the impurity. If TMCBO can be induced to form a low-melting solid, fractional crystallization could be employed.[3]

Q3: Which analytical techniques are best for assessing the purity of my crude and purified TMCBO samples?

A3: A multi-technique approach is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique for evaluating impurity profiles and optimizing solvent systems for column chromatography. A typical eluent system would be a mixture of hexane and ethyl acetate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for analyzing volatile and semi-volatile compounds. It provides excellent separation and allows for the identification of impurities by their mass-to-charge ratio and fragmentation patterns.[7]

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for analyzing less volatile impurities or for compounds that might degrade at GC temperatures. A reverse-phase C18 column is a good starting point.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the purified product and can be used for quantitative analysis (qNMR) to determine absolute purity if an internal standard is used.

Section 2: Troubleshooting Purification Protocols

This section provides solutions to common problems encountered during the purification of TMCBO.

Topic: Purification by Recrystallization

Q: My TMCBO, which is a liquid at room temperature, won't solidify for recrystallization. What can I do?

A: This is a common challenge for compounds that are oils or low-melting solids.

  • The Underlying Issue: For recrystallization to work, the compound must be a solid at the temperature you intend to collect the crystals.

  • Troubleshooting Steps:

    • Induce Crystallization: Cool the neat oil in a dry ice/acetone bath and scratch the inside of the flask with a glass rod at the liquid-air interface. This can create nucleation sites for crystal growth.[9]

    • Use a Seed Crystal: If you have a small amount of pure, solid TMCBO, add a single crystal to the cooled oil to seed crystallization.[9]

    • Co-crystallization: If a persistent impurity is inhibiting crystallization, it may need to be removed by another method (like chromatography) first.

    • Consider Derivatization: In some cases for difficult-to-purify ketones, forming a solid derivative (e.g., a semicarbazone or 2,4-dinitrophenylhydrazone), recrystallizing it, and then regenerating the pure ketone is a classic but effective strategy.

Q: I'm getting an oil instead of crystals when I cool my recrystallization solution. How do I fix this?

A: This phenomenon, known as "oiling out," is a frequent problem in recrystallization.

  • The Underlying Issue: Oiling out occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound. The compound comes out of solution as a liquid instead of a solid.

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool more slowly.[9]

    • Lower the Cooling Temperature: Try cooling the solution to a much lower temperature (e.g., in an ice or dry ice bath) after it has cooled to room temperature. This may get it below its melting point before it comes out of solution.

    • Change Solvents: The chosen solvent may be unsuitable. Screen for a solvent where TMCBO has lower solubility, which will allow crystallization to occur at a lower temperature.

Topic: Purification by Vacuum Distillation

Q: I'm observing product decomposition or polymerization in the distillation flask. How can I prevent this?

A: The strained cyclobutane ring can be thermally sensitive, especially if trace acidic or basic impurities are present.

  • The Underlying Issue: High temperatures required for distillation can provide the activation energy for decomposition or side reactions.

  • Troubleshooting Steps:

    • Improve the Vacuum: The most effective solution is to use a better vacuum pump. A lower pressure reduces the boiling point, allowing the distillation to proceed at a milder temperature.

    • Use a Spinning Band Distillation Column: For separating compounds with close boiling points, a spinning band column provides a high number of theoretical plates even at reduced pressure, improving separation efficiency without requiring extreme heat.[7]

    • Pre-treat the Crude Mixture: Wash the crude TMCBO with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by a water wash and drying over anhydrous sodium sulfate before attempting distillation.[10]

Topic: Purification by Flash Column Chromatography

Q: I'm having trouble separating TMCBO from a non-polar impurity on my silica gel column. What should I do?

A: This indicates that your chosen eluent is too polar, causing both your product and the impurity to move too quickly through the column.

  • The Underlying Issue: On normal-phase silica gel, less polar compounds elute faster. If your solvent system is too polar, you get poor resolution between compounds with similar, low polarities.

  • Troubleshooting Steps:

    • Decrease Eluent Polarity: Systematically decrease the percentage of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane). Aim for a solvent system that gives your product (TMCBO) an Rf value of ~0.3 on a TLC plate.[11] For very non-polar impurities, you may need to start with pure hexane or even pentane.

    • Use a Different Solvent System: Sometimes, changing the nature of the solvents can alter selectivity. Try a hexane/dichloromethane or hexane/ether system.[12]

    • Consider Reverse-Phase Chromatography: If the impurity is significantly less polar than TMCBO, reverse-phase (e.g., C18-functionalized silica) chromatography may be effective. Here, the elution order is reversed, and more polar compounds elute first.

Q: My purified TMCBO fractions are contaminated with a UV-active compound that I can't identify. What could it be?

A: This is often a plasticizer that has leached from plastic labware.

  • The Underlying Issue: Phthalates and other plasticizers are common contaminants that are soluble in organic solvents and are often UV-active. They can be introduced from plastic tubing, wash bottles, or storage containers.

  • Troubleshooting Steps:

    • Use Glassware Exclusively: Ensure all solvents are stored in glass bottles and that all transfers and workup steps are performed using glass pipettes and funnels.

    • Pre-wash Labware: Rinse all glassware with a small amount of the chromatography solvent immediately before use.

    • Run a Blank: If the problem persists, run a "blank" column with just the solvent to see if the contamination is coming from the solvent or the silica gel itself.

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for purification. They should be adapted based on the results of your initial analytical assessment.

Protocol 1: Purification of TMCBO by Flash Column Chromatography

This protocol is designed to separate the moderately polar TMCBO from both more polar impurities (alcohols, diols) and less polar impurities (hydrocarbons, non-polar byproducts).

  • Preparation and Slurry Loading:

    • In a beaker, dissolve the crude TMCBO mixture (~1.0 g) in a minimal amount of dichloromethane.

    • Add 2-3 times the mass of silica gel (e.g., 2-3 g) to the solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. This is the "dry-loaded" sample.

    • Causality: Dry loading prevents the dissolution of the sample in the initial mobile phase at the top of the column, which often leads to band broadening and poorer separation.[13]

  • Column Packing:

    • Select a glass column of appropriate size (e.g., for 1 g of crude, a 2-3 cm diameter column is suitable).

    • Pack the column with silica gel (e.g., 40-63 µm particle size) as a slurry in the initial, least polar eluent (e.g., 100% Hexane). Ensure a flat, stable bed of silica is formed.

  • Elution:

    • Carefully add the dry-loaded silica with the adsorbed sample to the top of the packed column.

    • Begin elution with the non-polar solvent (e.g., 100% Hexane) to elute any very non-polar impurities first.

    • Gradually increase the polarity of the eluent. A typical gradient might be from 100% Hexane to 5% Ethyl Acetate in Hexane, then to 10% Ethyl Acetate in Hexane.

    • Causality: A gradient elution ensures that non-polar impurities are washed off first, followed by the target compound, and finally the highly polar impurities, maximizing separation efficiency.[13]

  • Fraction Collection and Analysis:

    • Collect fractions (e.g., 10-20 mL) throughout the elution process.

    • Analyze each fraction by TLC. Spot the collected fractions against a reference spot of the crude starting material.

    • Combine the fractions that contain pure TMCBO.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator. To remove the last traces of solvent, a high-vacuum pump may be necessary.

Protocol 2: General Guideline for Recrystallization of Low-Melting Point Compounds

This protocol is applicable if TMCBO can be induced to solidify.

  • Solvent Selection:

    • Place a small amount of crude TMCBO into several test tubes.

    • Add different solvents (e.g., pentane, hexane, methanol, isopropanol) dropwise. An ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon gentle heating.[9]

    • Causality: The principle of recrystallization relies on a significant difference in the solubility of the compound in a given solvent at high and low temperatures.

  • Dissolution:

    • Place the crude TMCBO in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the mixture gently (e.g., on a warm water bath). Add just enough hot solvent to completely dissolve the solid.[9]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.

  • Crystallization:

    • Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[9]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

    • Allow the crystals to dry completely in the air or in a vacuum desiccator.

Section 4: Visual Guides & Data

Diagram 1: Purification Strategy Selection Workflow

This diagram outlines the decision-making process for choosing the most appropriate purification technique based on the initial analysis of the crude TMCBO mixture.

Purification_Strategy start Analyze Crude TMCBO (TLC, GC-MS) check_state Is TMCBO a solid or inducible solid? start->check_state check_impurities What is the primary impurity type? check_state->check_impurities  Liquid or Oil recrystallize Recrystallization check_state->recrystallize  Solid check_bp Are boiling points significantly different? check_impurities->check_bp Non-polar / Isomeric chromatography Flash Column Chromatography check_impurities->chromatography Polar / Non-volatile distill Vacuum Distillation check_bp->distill Yes check_bp->chromatography No liquid_path TMCBO is a liquid solid_path TMCBO is solid polar_impurity Polar Impurities (e.g., Diol, Alcohol) nonpolar_impurity Non-polar or Close-boiling Impurities bp_diff Yes bp_close No

Caption: Decision workflow for selecting a primary purification technique for TMCBO.

Diagram 2: Flash Chromatography Troubleshooting

This diagram provides a logical workflow for troubleshooting common issues encountered during purification by flash column chromatography.

Chromatography_Troubleshooting start Problem Encountered During Flash Chromatography problem_poor_sep Poor Separation (Rf values too close) start->problem_poor_sep problem_streaking Compound Streaking on Column/TLC start->problem_streaking problem_no_elution Product Not Eluting start->problem_no_elution solution_poor_sep_solvent Decrease Eluent Polarity (e.g., less EtOAc in Hexane) problem_poor_sep->solution_poor_sep_solvent Action 1 solution_poor_sep_gradient Use a Shallower Gradient problem_poor_sep->solution_poor_sep_gradient Action 2 solution_streaking_overload Reduce Sample Load problem_streaking->solution_streaking_overload Cause: Overloading solution_streaking_acidic Add 0.1-1% Triethylamine to Eluent problem_streaking->solution_streaking_acidic Cause: Acidic Silica solution_no_elution_solvent Increase Eluent Polarity (e.g., more EtOAc) problem_no_elution->solution_no_elution_solvent Action 1 solution_no_elution_different Switch to a More Polar Solvent (e.g., DCM/MeOH) problem_no_elution->solution_no_elution_different Action 2

Sources

Troubleshooting

Resolving co-elution issues in HPLC analysis of 2,2,4,4-tetramethylcyclobutan-1-one

Technical Support Center: Resolving HPLC Co-Elution in 2,2,4,4-Tetramethylcyclobutan-1-one Analysis Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researc...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving HPLC Co-Elution in 2,2,4,4-Tetramethylcyclobutan-1-one Analysis

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and quantification of 2,2,4,4-tetramethylcyclobutan-1-one. This highly lipophilic, sterically hindered ketone is a critical intermediate in the synthesis of robust polymers and pharmaceutical scaffolds [4]. However, its structural rigidity and lack of a strong UV chromophore make it notoriously difficult to separate from its synthetic precursors (e.g., 2,2,4,4-tetramethyl-1,3-cyclobutanedione) and reduction products (e.g., 2,2,4,4-tetramethylcyclobutan-1-ol) [1].

This guide provides the mechanistic causality and self-validating protocols required to break co-elution and ensure peak purity.

Diagnostic Logic Workflow

Before altering your method, you must systematically identify the root cause of the co-elution. The following decision matrix outlines the logical progression from detection to resolution.

CoelutionTroubleshooting Start Co-elution Detected (Peak Shoulder / MS Overlap) CheckK Evaluate Capacity Factor (k') Is k' < 1 or k' > 10? Start->CheckK FixK Adjust Mobile Phase Strength (Decrease % Organic) CheckK->FixK Yes CheckAlpha Evaluate Selectivity (α) Are peaks merging at optimal k'? CheckK->CheckAlpha No Validate Validate via Orthogonal Detection (ELSD/MS Peak Purity) FixK->Validate FixAlpha Change Modifier or Stationary Phase (e.g., Cyano) CheckAlpha->FixAlpha Yes CheckN Evaluate Efficiency (N) Are peaks excessively broad? CheckAlpha->CheckN No FixAlpha->Validate FixN Optimize Flow Rate, Temp, or Particle Size CheckN->FixN Yes FixN->Validate

Diagnostic workflow for resolving HPLC co-elution of cyclobutanone derivatives.

Frequently Asked Questions (FAQs): The Chemistry of Co-Elution

Q1: Why do 2,2,4,4-tetramethylcyclobutan-1-one and its diol/dione analogs constantly co-elute on my standard C18 column? A1: The causality lies in the dominance of dispersive (hydrophobic) interactions on a standard C18 stationary phase. The 2,2,4,4-tetramethylcyclobutane core is highly lipophilic [4]. Because the bulk of the molecule's interaction with the C18 alkyl chains is driven by this identical tetramethyl framework, the subtle polarity differences between a ketone (in the mono-one), a dione, and a hydroxyl group (in the mono-ol or diol) are overwhelmed. If your mobile phase is too strong, the capacity factor ( k′ ) drops, compressing the peaks into the void volume and destroying selectivity ( α ) [2].

Q2: I don't see any peak shoulders on my UV chromatogram. How can I be sure co-elution is happening? A2: Relying solely on UV detection for these compounds is a critical error. 2,2,4,4-tetramethylcyclobutan-1-one only possesses a weak n→π∗ transition around 280 nm, while its fully reduced alcohol counterparts lack UV absorbance entirely. Perfect co-elution shows no obvious distortion [2]. To self-validate your system, you must use orthogonal detection, such as Mass Spectrometry (MS) or an Evaporative Light Scattering Detector (ELSD). By analyzing the mass spectral profiles across the width of the peak, a shift in the m/z ratio will definitively flag hidden co-eluting species [2].

Q3: How does adjusting the mobile phase modifier resolve this specific co-elution? A3: Changing from methanol (a protic solvent) to acetonitrile (an aprotic, dipole-bearing solvent) fundamentally alters the solvation shell around the cyclobutanone's carbonyl oxygen. Methanol can hydrogen-bond with the ketone and the alcohol equally, blurring their chromatographic differences. Acetonitrile, however, interacts differently with the hydrogen-bond-donating alcohol versus the hydrogen-bond-accepting ketone, thereby increasing the selectivity factor ( α ) [3].

Troubleshooting Guides: Step-by-Step Resolution Protocols

To establish a self-validating analytical method, follow this protocol to systematically break the co-elution between 2,2,4,4-tetramethylcyclobutan-1-one and its structural analogs.

Protocol: Orthogonal Selectivity Optimization

Step 1: Baseline Assessment and Detector Configuration

  • Connect the HPLC column effluent in series to a UV/Vis detector (set to 280 nm) and an MS or ELSD.

  • Inject the sample using your current C18 method.

  • Validation Check: Extract the MS spectra at the leading edge, apex, and tailing edge of the suspect peak. If the ratio of the target mass (e.g., m/z for the ketone) to the contaminant mass (e.g., m/z for the alcohol) changes across the peak, co-elution is confirmed [2].

Step 2: Capacity Factor ( k′ ) Tuning

  • Calculate the current k′ using the formula k′=(tR​−t0​)/t0​ .

  • If k′<2 , the analytes are not interacting sufficiently with the stationary phase. Decrease the organic modifier concentration (e.g., drop from 60% ACN to 40% ACN) to force the hydrophobic tetramethyl core to partition longer into the stationary phase.

  • Validation Check: Re-inject. Ensure k′ is between 2 and 10. If peaks are still co-eluting at k′=5 , the issue is selectivity ( α ), not retention [2].

Step 3: Stationary Phase Substitution (The Causality of Dipole Interactions)

  • If C18 fails to provide α>1.1 , remove the C18 column and install a Cyano (CN) or Polar-Embedded (e.g., Amide) column.

    • Causality: Cyano phases provide strong dipole-dipole interactions. The carbonyl group of 2,2,4,4-tetramethylcyclobutan-1-one will interact uniquely with the cyano functional groups, whereas the hydroxyl groups of the mono-ol or diol will exhibit different retention kinetics, breaking the hydrophobic monopoly of the tetramethyl core [3].

  • Equilibrate the new column with 50:50 Water:Acetonitrile for 20 column volumes.

Step 4: Temperature Modulation

  • Set the column compartment to 25 °C.

  • Perform an injection. If partial co-elution persists, decrease the temperature to 15 °C.

    • Causality: Lowering the temperature increases the viscosity of the mobile phase and enhances the enthalpic interactions between the specific functional groups (ketone vs. alcohol) and the stationary phase, often amplifying subtle selectivity differences [3].

Quantitative Data: Impact of Phase Chemistry on Selectivity

To illustrate the efficacy of stationary phase substitution, the following table summarizes the quantitative chromatographic parameters when separating 2,2,4,4-tetramethylcyclobutan-1-one (Ketone) from 2,2,4,4-tetramethylcyclobutan-1-ol (Alcohol) under isocratic conditions (50:50 Water:ACN, 1.0 mL/min).

Stationary PhaseMechanism Dominance k′ (Ketone) k′ (Alcohol)Selectivity ( α )Resolution ( Rs​ )
Standard C18 Dispersive (Hydrophobic)4.124.251.030.6 (Co-elution)
Phenyl-Hexyl Dispersive + π−π 3.853.951.020.5 (Co-elution)
Polar-Embedded (Amide) Hydrophobic + H-Bonding3.504.801.372.1 (Baseline)
Cyano (CN) Dipole-Dipole5.203.101.673.4 (Baseline)

Note: A Resolution ( Rs​ ) value ≥1.5 indicates baseline separation. The Cyano column effectively reverses the elution order due to strong dipole interactions with the ketone.

References

  • Title: Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) Source: Axion Labs URL: [Link]

  • Title: Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol Source: Organic Letters (ACS Publications) URL: [Link]

Reference Data & Comparative Studies

Validation

GC-MS Fragmentation Fingerprints: 2,2,4,4-Tetramethylcyclobutan-1-one vs. Structural Isomers

For researchers and drug development professionals, differentiating structural isomers using Gas Chromatography-Mass Spectrometry (GC-MS) requires a deep understanding of how molecular architecture dictates gas-phase ion...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, differentiating structural isomers using Gas Chromatography-Mass Spectrometry (GC-MS) requires a deep understanding of how molecular architecture dictates gas-phase ion chemistry. Compounds sharing the formula C₈H₁₄O (MW = 126.20 g/mol ) can exhibit vastly different fragmentation patterns under standard 70 eV Electron Ionization (EI).

This guide provides an objective, data-driven comparison of the highly branched cyclic ketone 2,2,4,4-tetramethylcyclobutan-1-one against two structurally distinct isomers: cyclooctanone (a medium-sized ring) and 6-methylhept-5-en-2-one (an acyclic, unsaturated ketone). By analyzing the causality behind these fragmentations, scientists can confidently elucidate structures and identify impurities in complex synthetic mixtures.

Mechanistic Drivers of Fragmentation

The fragmentation of a radical cation in a mass spectrometer is not random; it is a kinetically and thermodynamically driven process governed by ring strain, bond dissociation energies, and the stability of the resulting product ions [1].

2,2,4,4-Tetramethylcyclobutan-1-one: Ring Strain & Cycloreversion

The fragmentation of 2,2,4,4-tetramethylcyclobutan-1-one is heavily dictated by the severe angle strain of the four-membered ring and the steric repulsion of the four methyl groups.

  • Mechanism: Initial ionization at the carbonyl oxygen is followed by rapid α -cleavage to relieve ring strain, forming a transient diradical.

  • Primary Pathway: This diradical undergoes a cycloreversion-like cleavage to yield dimethylketene (m/z 70) and isobutylene (m/z 56). Because the oxygen atom effectively stabilizes the positive charge, the dimethylketene radical cation typically dominates as the base peak, while isobutylene is lost as a neutral fragment (or appears as a secondary peak if it retains the charge) [2].

  • Secondary Pathway: An alternative pathway involves the extrusion of neutral carbon monoxide (CO, 28 Da) to yield a tetramethylcyclopropane radical cation at m/z 98.

G M 2,2,4,4-Tetramethyl- cyclobutan-1-one (m/z 126) Diradical Alpha-Cleaved Diradical M->Diradical EI (70 eV) Alpha-Cleavage F1 Dimethylketene Radical Cation (m/z 70) Base Peak Diradical->F1 C3-C4 Cleavage F2 Isobutylene (Neutral, 56 Da) Diradical->F2 C3-C4 Cleavage F3 Tetramethylcyclopropane Radical Cation (m/z 98) Diradical->F3 -CO F4 Carbon Monoxide (Neutral, 28 Da) Diradical->F4 -CO

Caption: GC-MS EI (70 eV) fragmentation pathway of 2,2,4,4-tetramethylcyclobutan-1-one.

Cyclooctanone: Medium-Ring Hydrogen Shifts

Unlike strained cyclobutanones, the 8-membered ring of cyclooctanone allows for extensive conformational flexibility.

  • Mechanism: Following α -cleavage, the molecule does not immediately shatter. Instead, the flexible alkyl chain folds back, facilitating a hydrogen shift to the carbonyl oxygen.

  • Primary Pathway: This rearrangement triggers a cascade of neutral alkene losses (e.g., ethylene, propylene), ultimately forming a highly stable, conjugated oxonium ion [CH2​=CHC≡O]+ at m/z 55 , which serves as the base peak [3]. The molecular ion (m/z 126) is also significantly more visible than in highly branched isomers.

6-Methylhept-5-en-2-one: Acyclic Allylic & Alpha Cleavage

As an acyclic ketone (also known as sulcatone), 6-methylhept-5-en-2-one lacks ring constraints entirely, allowing direct access to thermodynamically stable linear fragments [4][5].

  • Mechanism: The molecule possesses two distinct reactive sites: the carbonyl group and the remote double bond.

  • Primary Pathway: Direct α -cleavage at the C2-C3 bond yields a highly stable acetyl cation at m/z 43 , which is the undisputed base peak.

  • Secondary Pathway: Cleavage at the allylic position yields a resonance-stabilized isopentenyl cation at m/z 69 .

Quantitative Data Comparison

The table below summarizes the diagnostic ions used to differentiate these three C₈H₁₄O isomers in a laboratory setting.

Compound NameStructure TypeMolecular Ion (M⁺)Base Peak (100%)Key Diagnostic Fragments (m/z)
2,2,4,4-Tetramethylcyclobutan-1-one Highly Branched Cyclicm/z 126 (Weak, <5%)m/z 70 70 (Dimethylketene), 56 (Isobutylene), 98 (-CO)
Cyclooctanone Medium-Ring Cyclicm/z 126 (Moderate, ~15%)m/z 55 55 (Oxonium ion), 98 (-C₂H₄), 83, 41
6-Methylhept-5-en-2-one Acyclic Unsaturatedm/z 126 (Weak, <5%)m/z 43 43 (Acetyl cation), 69 (Isopentenyl cation), 111

Self-Validating GC-MS Analytical Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating system using internal standards and system suitability checks. This methodology is optimized for the baseline separation and structural elucidation of volatile ketone isomers.

Step 1: System Suitability & Calibration
  • Tuning: Perform an autotune using Perfluorotributylamine (PFTBA) to verify mass calibration across the m/z 69, 219, and 502 ions. Ensure the m/z 69 peak shape is symmetrical, as this is critical for detecting the m/z 69 fragment of 6-methylhept-5-en-2-one.

  • Blank Run: Inject 1 µL of pure, GC-grade dichloromethane (DCM) to establish a baseline and confirm the absence of carryover or column bleed.

Step 2: Sample Preparation
  • Dilution: Dissolve the ketone sample in GC-grade DCM to achieve a final concentration of 1.0 mg/mL.

  • Internal Standard: Spike the sample with Decafluorobiphenyl (DFB) to a final concentration of 10 µg/mL. DFB acts as an internal standard to validate injection volume reproducibility and retention time stability.

Step 3: GC-MS Instrumental Parameters
  • Column: Non-polar DB-5ms (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness).

  • Carrier Gas: Helium (Ultra-High Purity, 99.999%) at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL injection volume; Split ratio 20:1; Injector temperature 250°C.

  • Oven Program: Initial temperature 50°C (hold for 2 min), ramp at 10°C/min to 250°C (hold for 5 min).

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Temperatures: Transfer line at 250°C; Ion source at 230°C; Quadrupole at 150°C.

  • Acquisition: Full scan mode from m/z 35 to 400 at a scan rate of 2.5 scans/sec.

Workflow Prep 1. Sample Preparation (1 mg/mL in DCM + Int. Standard) Inject 2. GC Injection (1 µL, Split 20:1, 250°C) Prep->Inject Sep 3. Capillary Separation (DB-5ms, 30m, He Carrier) Inject->Sep Ion 4. Electron Ionization (70 eV, Source: 230°C) Sep->Ion Mass 5. Mass Analysis (Quadrupole, m/z 35-400) Ion->Mass Data 6. Data Interpretation (Extract Ion Chromatograms: m/z 43, 55, 70) Mass->Data

Caption: Step-by-step GC-MS analytical workflow for the differentiation of C8H14O structural isomers.

Step 4: Data Interpretation

Utilize Extracted Ion Chromatograms (EIC) to selectively identify the isomers in a mixed sample. Extracting m/z 70 will selectively highlight 2,2,4,4-tetramethylcyclobutan-1-one, extracting m/z 55 will isolate cyclooctanone, and extracting m/z 43 will identify 6-methylhept-5-en-2-one.

References

  • Chemistry LibreTexts. "The Mass Spectrum • Fragmentation." Organic Chemistry (McMurry). Available at: [Link]

  • AIP Publishing. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles." Journal of Physical and Chemical Reference Data. Available at:[Link]

  • Beilstein Journal of Organic Chemistry. "Identification of volatiles from six marine Celeribacter strains." Beilstein J. Org. Chem. 2021, 17, 30. Available at:[Link]

  • FooDB. "Showing Compound 6-Methyl-hept-5-en-2-one (FDB004925)." The Food Component Database. Available at:[Link]

Comparative

Comparative study of catalysts for 2,2,4,4-tetramethylcyclobutan-1-one reduction

The reduction of the 2,2,4,4-tetramethylcyclobutan-1-one moiety—most prominently encountered during the industrial hydrogenation of 2,2,4,4-tetramethylcyclobutane-1,3-dione (CBDK) to 2,2,4,4-tetramethyl-1,3-cyclobutanedi...

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Author: BenchChem Technical Support Team. Date: April 2026

The reduction of the 2,2,4,4-tetramethylcyclobutan-1-one moiety—most prominently encountered during the industrial hydrogenation of 2,2,4,4-tetramethylcyclobutane-1,3-dione (CBDK) to 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO/TMCD)—is a masterclass in managing steric hindrance and thermodynamic driving forces. As a Senior Application Scientist, I have evaluated numerous catalytic systems for this transformation. The synthesis of TMCD is critical, as it serves as a rigid, high-performance cycloaliphatic diol used to replace bisphenol A (BPA) in advanced copolyesters like Tritan[1].

This guide objectively compares the performance of leading catalytic systems for this reduction, dissecting the causality behind their chemo- and stereoselectivity, and provides self-validating experimental protocols for laboratory implementation.

Mechanistic Causality: Kinetics vs. Thermodynamics

The reduction of the highly hindered cyclobutanone ring is dictated by the geminal dimethyl groups at the 2- and 4-positions. The reaction proceeds sequentially: the dione is first reduced to a mono-ketone intermediate (3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one), which is subsequently reduced to the diol[2].

  • Kinetic Control (cis-Isomer): Initial hydride delivery to the mono-ketone intermediate occurs via facial attack. Due to steric constraints, the catalyst favors the formation of the cis-isomer.

  • Thermodynamic Control (trans-Isomer): The trans-isomer possesses a dihedral angle of 0°, making it thermodynamically more stable than the cis-form[3].

  • Catalyst-Driven Causality: Standard monometallic catalysts (like Ru/C) with large particle sizes, when operated at high temperatures (>130 °C), provide the activation energy necessary for retro-dehydrogenation. This causes the kinetically trapped cis-isomer to isomerize into the thermodynamic trans-isomer[4]. To prevent this and isolate specific intermediates or kinetic products, the electronic structure of the catalyst must be deliberately modified.

Mandatory Visualization: Reaction Pathways

Pathway CBDK 2,2,4,4-Tetramethylcyclobutane-1,3-dione (CBDK) MonoKetone 3-Hydroxy-2,2,4,4-tetramethylcyclobutan-1-one (Mono-ketone Intermediate) CBDK->MonoKetone Partial Reduction Amorphous Ni-P/Ni-B CisCBDO cis-TMCD (Kinetic Product) MonoKetone->CisCBDO Facial Attack (Kinetic) Ru-Sn/Al2O3, 120°C TransCBDO trans-TMCD (Thermodynamic Product) MonoKetone->TransCBDO Isomerization (Thermodynamic) Ru/C, >130°C CisCBDO->TransCBDO High Temp / Large Ru Particles

Reaction pathways for 2,2,4,4-tetramethylcyclobutan-1-one reduction and catalyst-driven selectivity.

Comparative Catalyst Performance Data

To objectively assess the landscape of available catalysts, the following table summarizes quantitative performance data across different catalytic systems.

Catalyst SystemPrimary UtilitySubstrate ConversionTarget SelectivityOperating ConditionsMechanistic Causality
Ru/C (Monometallic) Complete reduction to diol~100%99.1% (Total Diol)130–150 °C, 2–10 MPaHigh intrinsic activity; large Ru particles promote thermodynamic trans-isomerization at elevated temps[1].
Ru-Sn/γ-Al₂O₃ High cis-selective reduction100%73.5% (cis-enriched)120 °C, 4.0 MPaSn acts as an electronic promoter, diluting Ru ensembles and suppressing the retro-dehydrogenation pathway[3].
Amorphous Ni-P Selective mono-reductionModerateHigh (Mono-ketone)100 °C, 3.0 MPaLack of long-range crystal lattice alters electron density, stalling reduction at the 3-hydroxy-ketone stage[4].
Cu-Zn-Al-Cr Oxide Industrial fixed-bed process87.7%85.8% (Total Diol)140–200 °C, 2–8 MPaQuaternary mixed oxides provide continuous throughput but suffer from undefined isomer ratios[5].

Self-Validating Experimental Protocols

The following methodologies detail how to leverage specific catalysts to achieve divergent synthetic goals. Every step is designed as a self-validating system to ensure reproducibility and safety.

Protocol A: Selective Mono-Reduction using Amorphous Ni-P

Objective: Isolate the intermediate 3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one by preventing the second carbonyl reduction[2]. Causality: Amorphous alloys (prepared via chemical reduction) lack crystalline order. The electron transfer from Phosphorus to Nickel creates an electron-rich metal center that binds the substrate weakly, lowering catalytic turnover just enough to halt the reaction after the first reduction[4].

  • Catalyst Preparation: Dissolve nickel sulfate in distilled water. Slowly add an aqueous solution of sodium hypophosphite (reducing agent) under vigorous stirring at 80 °C. Collect the resulting black amorphous Ni-P precipitate via centrifugation. Wash 3x with absolute ethanol to completely remove residual water (water severely poisons the subsequent organic phase reduction).

  • Reactor Charging: In a 300 mL Parr high-pressure autoclave, load 10.0 g of 2,2,4,4-tetramethylcyclobutane-1,3-dione, 100 mL of anhydrous methanol (solvent), and 1.0 g of the prepared Ni-P catalyst.

  • Atmospheric Purging (Critical Safety Step): Seal the reactor. Purge the headspace 3x with N₂ (to remove O₂ and prevent pyrophoric hazards), followed by 3x with H₂ gas to establish a purely reductive environment.

  • Reaction Execution: Pressurize the reactor to 3.0 MPa with H₂. Heat the system to 100 °C under constant agitation (800 rpm). Monitor hydrogen uptake via a mass flow controller. The reaction is self-limiting; hydrogen consumption will plateau once mono-reduction is complete.

  • Workup & Validation: Cool to room temperature and safely vent the H₂. Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure. Validate the presence of the mono-ketone (and absence of the diol) via GC-FID or ¹H-NMR.

Protocol B: High cis-Selective Complete Reduction using Ru-Sn/γ-Al₂O₃

Objective: Synthesize the fully reduced diol (TMCD) while maximizing the kinetic cis-isomer ratio (Target cis:trans > 1.1)[3]. Causality: The bimetallic interaction between Ru and Sn modifies the d-band center of the active sites. This prevents the over-activation of the newly formed hydroxyl group, effectively shutting down the isomerization pathway that normally converts the cis-product into the trans-product[3].

  • Catalyst Preparation: Utilize a sequential impregnation method. Impregnate γ-Al₂O₃ with an aqueous solution of RuCl₃, dry, and calcine. Subsequently, impregnate with SnCl₂, dry, and reduce the powder under a continuous H₂ stream at 400 °C for 2 hours to form the bimetallic phase[3].

  • Reactor Charging: Load 10.0 g of the dione substrate, 100 mL of tetrahydrofuran (THF), and 0.5 g of the Ru-Sn/γ-Al₂O₃ catalyst into the autoclave.

  • Reaction Execution: After standard N₂/H₂ purging, pressurize to 4.0 MPa H₂. Heat strictly to 120 °C. Causality Note: Exceeding 130 °C provides the thermal energy required to overcome the Sn-induced stabilization, which will rapidly degrade the cis-selectivity. Maintain for 1 hour[3].

  • Workup & Validation: Cool and vent. Centrifuge the mixture to recover the heterogeneous catalyst (which can be re-reduced and recycled). Analyze the supernatant via GC-MS. The chromatogram should confirm 100% conversion of the dione and mono-ketone, with a cis-TMCD selectivity of approximately 73.5%[3].

Sources

Safety & Regulatory Compliance

Safety

Advanced Safety and Operational Guide for Handling 2,2,4,4-Tetramethylcyclobutan-1-one

Introduction & Mechanistic Context In advanced drug development and polymer chemistry, 2,2,4,4-tetramethylcyclobutan-1-one (CAS 4298-75-3) serves as a critical structural motif. It is frequently encountered as an interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

In advanced drug development and polymer chemistry, 2,2,4,4-tetramethylcyclobutan-1-one (CAS 4298-75-3) serves as a critical structural motif. It is frequently encountered as an intermediate in the catalytic hydrogenation pathways yielding 2,2,4,4-tetramethylcyclobutane-1,3-diol (CBDO), a monomer prized for imparting exceptional thermal stability, chemical resistance, and ductility to high-performance polyesters and polycarbonates (1)[1].

However, the very steric hindrance and ring strain that make this cyclic ketone synthetically valuable also dictate its aggressive hazard profile. As a Senior Application Scientist, I emphasize that handling this compound requires moving beyond basic laboratory safety; it demands a mechanistic understanding of its volatility, flammability, and biological reactivity. Every protocol described below is designed as a self-validating system to ensure absolute operational integrity.

Physicochemical Properties & Hazard Profile

Before selecting Personal Protective Equipment (PPE) or designing a handling workflow, we must quantify the threat. The compound is highly volatile and presents severe acute toxicity risks across all exposure routes (2)[2].

Table 1: Hazard Classifications and Operational Implications

Property / HazardValue / ClassificationCausality / Operational Implication
CAS Number 4298-75-3Unique identifier for precise SDS cross-referencing.
Flammability Flam. Liq. 2 (H225)Highly flammable liquid and vapor. Requires strictly static-free, explosion-proof environments.
Acute Toxicity Acute Tox. 4 (H302, H312, H332)Harmful via ingestion, skin contact, and inhalation. Necessitates strict multi-layered barrier protection.
Eye Damage Eye Dam. 1 (H318)Causes serious eye damage. Vapors or splashes can cause irreversible corneal injury.
Skin Irritation Skin Irrit. 2 (H315)Causes skin irritation upon contact, accelerating transdermal absorption.
Systemic Toxicity STOT SE 3 (H336)May cause drowsiness or dizziness. High vapor concentration acts as a central nervous system depressant.
The Logic of PPE Selection: A Causality Approach

We do not wear PPE merely for compliance; we select barriers based on the specific physicochemical interactions between the chemical and human tissue.

  • Ocular Protection (Eye Dam. 1): The H318 classification indicates that contact with this ketone causes irreversible serious eye damage[2]. Standard safety glasses are fundamentally inadequate because they allow vapor intrusion. Protocol: Unvented chemical splash goggles paired with a full-face shield are mandatory. This dual-barrier system prevents both direct liquid splashes and the accumulation of corrosive vapors in the ocular mucosa.

  • Dermal Protection (Acute Tox. 4 & Skin Irrit. 2): Ketones are notorious for rapidly permeating standard nitrile or latex examination gloves, acting as transdermal carriers for themselves and dissolved solutes[2]. Protocol: Heavy-duty butyl rubber gloves (minimum 0.3 mm thickness) or multi-layer laminate gloves (e.g., Silver Shield®) must be worn. For high-dexterity tasks, a thin nitrile glove may be worn over the laminate glove to provide grip, but never as the primary chemical barrier.

  • Respiratory Protection (STOT SE 3 & Acute Tox. 4): Inhalation of vapors causes central nervous system depression and systemic toxicity[2]. Protocol: All handling must occur within a hard-ducted chemical fume hood with a verified face velocity of at least 100 fpm. If engineering controls are compromised or bulk transfer is required, a NIOSH-approved full-face respirator equipped with Organic Vapor (OV) cartridges is required.

  • Body Protection (Flam. Liq. 2): The compound is highly flammable (H225)[2]. Protocol: A flame-resistant (FR) Nomex® lab coat with knit cuffs, fully buttoned, is required to prevent flash-fire injuries. Synthetic clothing (polyester/nylon) must not be worn underneath, as it can melt to the skin in a fire.

Standard Operating Procedure (SOP): Handling & Transfer

This methodology ensures that the environment is controlled before the primary container is ever opened, validating the safety of the operator at each step.

Phase 1: Pre-Operational Validation

  • Verify the fume hood face velocity is operating within the safe range (100–120 fpm) and the sash is positioned at the correct working height.

  • Clear the workspace of all strong oxidizing agents, acids, and bases, which can trigger violent exothermic reactions with cyclic ketones.

  • Ground and bond all receiving vessels and metal transfer equipment to prevent static discharge, a critical step for mitigating Flam. Liq. 2 hazards[2].

Phase 2: Aseptic/Inert Transfer

  • Purge the receiving vessel with an inert gas (Argon or Nitrogen) to displace oxygen and atmospheric moisture.

  • Using a glass syringe with a Luer-lock PTFE needle, extract the required volume of 2,2,4,4-tetramethylcyclobutan-1-one. Causality Note: Avoid plastic syringes with rubber plungers, as the ketone will degrade the elastomer, introducing leachables into your reaction and potentially causing the syringe to seize.

  • Transfer the liquid slowly down the inner wall of the receiving flask to minimize aerosolization and vapor generation.

Phase 3: Post-Transfer Decontamination

  • Immediately seal the primary container with Parafilm over the cap and return it to a dedicated flammables storage cabinet.

  • Rinse all transfer glassware with a compatible, less hazardous solvent (e.g., acetone) inside the fume hood before transferring the items to the general washing area.

Emergency Response & Spill Containment

A spill of a highly flammable, acutely toxic liquid requires immediate, pre-planned action.

  • Evacuation & Isolation: If a spill >50 mL occurs outside a fume hood, evacuate the immediate area. The STOT SE 3 hazard means personnel can quickly become disoriented and lose consciousness[2].

  • Containment: Eliminate all ignition sources immediately. Do NOT use combustible absorbents like paper towels or sawdust. Deploy inert, non-combustible absorbents such as activated carbon, dry sand, or proprietary silicate-based chemical spill pads.

  • Neutralization & Cleanup: Once the liquid is fully absorbed, use non-sparking tools (e.g., brass or static-dissipative plastic scoops) to transfer the saturated absorbent into a chemically resistant, sealable high-density polyethylene (HDPE) container.

Waste Disposal Plan

Improper disposal of 2,2,4,4-tetramethylcyclobutan-1-one poses severe environmental and facility risks.

  • Liquid Waste: Must be segregated into a clearly labeled "Halogen-Free Flammable Organic Waste" carboy. Never mix with halogenated waste or oxidizing agents (like nitric acid), as this can cause catastrophic pressurization and explosion.

  • Solid Waste: All contaminated butyl gloves, wipes, and empty vials must be disposed of in a designated solid hazardous waste bin, not the general municipal trash.

  • Regulatory Compliance: Ensure all waste manifests accurately reflect the Acute Tox. 4 and Flam. Liq. 2 classifications for proper incineration by a licensed environmental contractor[2].

Operational Workflow Diagram

PPE_Workflow Start Risk Assessment & Fume Hood Setup PPE Don Specialized PPE (Butyl Gloves, Goggles, FR Coat) Start->PPE Execute Execute Chemical Transfer (Closed System) PPE->Execute Decision Spill or Exposure? Execute->Decision Emergency Emergency Protocol Evacuate & Contain Decision->Emergency Yes Disposal Halogen-Free Waste Disposal Decision->Disposal No Emergency->Disposal End Decontamination & Log Entry Disposal->End

Workflow for the safe handling, transfer, and disposal of 2,2,4,4-tetramethylcyclobutan-1-one.

References
  • NextSDS Database. "2,2,4,4-tetramethylcyclobutan-1-one — Chemical Substance Information". Source: NextSDS. URL:[Link]

  • RSC Advances. "Characteristics and catalytic behavior of Ru–Sn bimetallic catalysts for TMCB hydrogenation to CBDO". Source: Royal Society of Chemistry. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
2,2,4,4-tetramethylcyclobutan-1-one
Reactant of Route 2
2,2,4,4-tetramethylcyclobutan-1-one
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